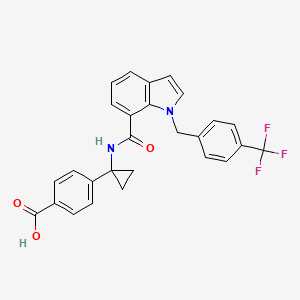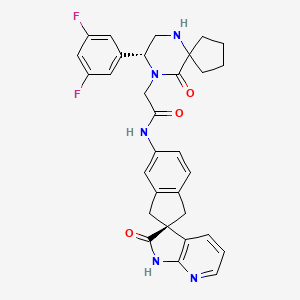
MK-3207
Descripción general
Descripción
MK-3207 is an orally active, highly selective, and species-specific CGRP receptor antagonist . It belongs to the class of organic compounds known as dipeptides . It has been used in trials studying the treatment of Migraine and Migraine Disorders .
Molecular Structure Analysis
MK-3207 has a chemical formula of C31H29F2N5O3 . Its exact mass is 557.22 and its molecular weight is 557.602 .Physical And Chemical Properties Analysis
MK-3207 has a molecular weight of 594.05 and a chemical formula of C31H29F2N5O3.HCl . It is soluble in DMSO and Ethanol .Aplicaciones Científicas De Investigación
1. MK-3207 in Migraine Treatment
A randomized controlled trial evaluated MK-3207, a CGRP receptor antagonist, for acute migraine treatment. This multicenter study revealed that MK-3207 effectively alleviated migraine symptoms and was generally well-tolerated (Hewitt et al., 2011).
2. Pharmacological Properties of MK-3207
Research on the pharmacological properties of MK-3207 showed it to be a potent, orally bioavailable CGRP receptor antagonist. This study highlighted MK-3207's potential in treating migraines, demonstrated by its effectiveness in rhesus monkey models (Salvatore et al., 2010).
3. PK/PD Relationship in CGRP Receptor Antagonists
Another study explored the pharmacokinetic/pharmacodynamic (PK/PD) relationship of MK-3207. This research provided insights into dose-response relationships and helped in predicting the efficacy of MK-3207 in clinical trials for migraine treatment (Li et al., 2015).
4. Development of PET Tracers for CGRP Receptor
A study conducted on MK-3207 led to the development of [(11)C]MK-4232, the first positron emission tomography tracer for the CGRP receptor. This tracer, derived from MK-3207, represents a significant advancement in neuroimaging related to migraine pathophysiology (Bell et al., 2013).
5. Synthesis of Chiral Piperazinone Derivative
Research on the synthesis of a chiral piperazinone derivative, a key component of MK-3207, was conducted to improve the efficiency of its production. This study is crucial for the scalable manufacturing of MK-3207 (McLaughlin et al., 2013).
6. Liver Safety Assessment in CGRP Antagonists
Ina study assessing liver safety, MK-3207 was compared with other CGRP receptor antagonists. The research aimed to identify safer alternatives, leading to the development of ubrogepant, which showed a lower potential for hepatotoxicity. This comparative study underscores the importance of liver safety in the development of migraine treatments (Smith et al., 2020).
Mecanismo De Acción
Target of Action
MK-3207 is an orally active, highly selective, and species-specific antagonist of the CGRP (Calcitonin Gene-Related Peptide) receptor . The CGRP receptor is a key neuropeptide involved in the pathophysiology of migraines .
Mode of Action
MK-3207 interacts with the CGRP receptor and blocks its action by preventing the binding of the CGRP peptide . This interaction results in the inhibition of CGRP-stimulated cAMP responses .
Biochemical Pathways
It is known that the cgrp receptor, the target of mk-3207, plays a crucial role in mediating vasodilation and pain signaling in activated nerve fibers . By blocking the CGRP receptor, MK-3207 likely impacts these pathways.
Pharmacokinetics
The pharmacokinetics of MK-3207 have been optimized to improve solubility at acidic pH and increase oral bioavailability .
Result of Action
MK-3207 has shown clinical efficacy in migraine trials . It produces a concentration-dependent inhibition of dermal vasodilation . This suggests that MK-3207 may reduce the severity of migraines by inhibiting vasodilation, a key factor in migraine pathophysiology .
Action Environment
The action, efficacy, and stability of MK-3207 can be influenced by various environmental factors. For instance, the pH level can affect the solubility and, consequently, the bioavailability of MK-3207 . .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAANWYREOQRFB-SETSBSEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241931 | |
| Record name | MK 3207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MK-3207 | |
CAS RN |
957118-49-9 | |
| Record name | MK 3207 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-3207 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12424 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK 3207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-3207 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MK-3207 interact with its target and what are the downstream effects?
A1: MK-3207 acts as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , ] This interaction prevents CGRP from binding to its receptor, thereby inhibiting CGRP-mediated signaling pathways. [] CGRP is a neuropeptide heavily implicated in migraine pathophysiology, particularly in the activation of the trigeminovascular system and transmission of pain signals. [, ] By blocking CGRP receptors, MK-3207 effectively disrupts this signaling cascade, leading to a reduction in migraine symptoms. [, , ]
Q2: What is the structure of MK-3207?
A2: MK-3207 is a complex organic molecule with the following chemical name: 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide. [, ] A practical asymmetric synthesis of a key chiral piperazinone fragment of MK-3207 has been reported. []
Q3: What is known about the Structure-Activity Relationship (SAR) of MK-3207?
A3: Research focusing on improving the pharmacokinetic properties of CGRP receptor antagonists led to the development of MK-3207. Scientists incorporated polar functionality into earlier generations of these antagonists, resulting in piperazinone analogs with enhanced solubility at acidic pH and increased oral bioavailability in monkeys. [] This optimization process ultimately culminated in the discovery of MK-3207, recognized as one of the most potent orally active CGRP receptor antagonists. []
Q4: What is the pharmacokinetic (PK) and pharmacodynamic (PD) profile of MK-3207?
A5: MK-3207 exhibits potent antagonism of human and rhesus monkey CGRP receptors in vitro, with a Ki of 0.024 nM. [] Importantly, it demonstrates high oral bioavailability. [, ] In rhesus monkeys, MK-3207 effectively inhibits capsaicin-induced dermal vasodilation, a pharmacodynamic model for CGRP receptor antagonist activity. [, ] Plasma concentrations of 0.8 nM and 7 nM were required to block 50% and 90% of the blood flow increase, respectively. [] The cerebrospinal fluid/plasma ratio in rhesus monkeys was found to be 2-3%, indicating some degree of central nervous system penetration. []
Q5: How effective is MK-3207 in vitro and in vivo?
A6: MK-3207 demonstrates potent antagonism of CGRP receptors in vitro. [] In vivo, it effectively inhibits capsaicin-induced dermal vasodilation in rhesus monkeys, a model predictive of clinical efficacy in migraine. [, ] Furthermore, MK-3207 was evaluated in a randomized, double-blind, placebo-controlled clinical trial for the acute treatment of migraine. [] The trial demonstrated a positive dose-response trend for pain freedom at two hours post-dose, achieving statistical significance for the 200 mg dose. []
Q6: Were there any significant findings regarding the toxicology and safety of MK-3207?
A7: While MK-3207 demonstrated efficacy in clinical trials for acute migraine treatment, concerns regarding potential liver toxicity emerged during its development. [, , ] Subsequent research using the DILIsym platform, a quantitative systems toxicology approach, retrospectively predicted liver toxicity for MK-3207 at the clinical trial doses. [] These findings, along with the experience of liver function test abnormalities in some patients, ultimately led to the discontinuation of MK-3207's clinical development. [, ]
Q7: What are the alternatives and substitutes to MK-3207?
A7: Due to the discontinuation of MK-3207, research efforts shifted towards developing other CGRP receptor antagonists with potentially improved safety profiles. Other "gepants" investigated for acute migraine treatment include:
- Telcagepant: Showed initial promise but was also discontinued due to concerns about liver toxicity with frequent use. [, , , ]
- Olcegepant: Development halted due to challenges in formulating a suitable oral dosage form. []
- BI 44370 TA: Demonstrated efficacy in a Phase 2 clinical trial. []
- BMS-927711: Showed promising results in a Phase 2b clinical trial for acute migraine treatment. []
Q8: What is the current status of MK-3207?
A9: MK-3207 is not currently approved for clinical use. Despite demonstrating efficacy in clinical trials for acute migraine treatment, concerns about potential liver toxicity led to the discontinuation of its development. [, , ]
Q9: What are the key takeaways from the research on MK-3207?
A9: The research on MK-3207 highlights several key points:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



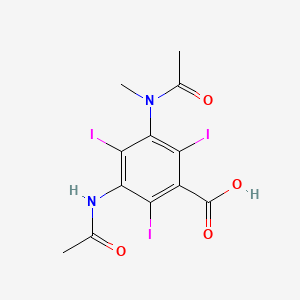
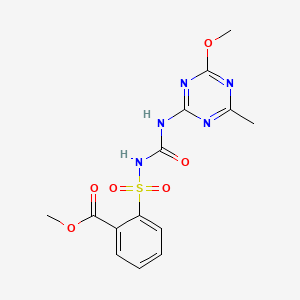
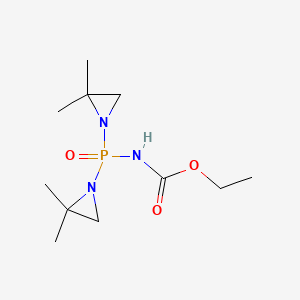
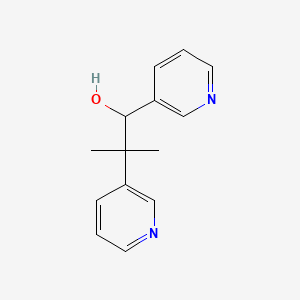
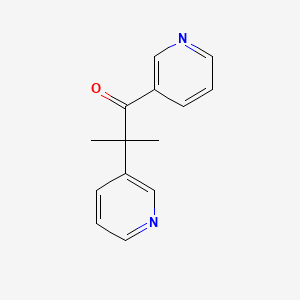

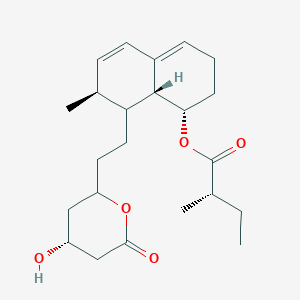

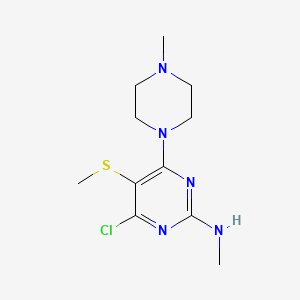
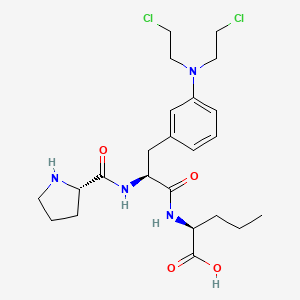
![5-O-[8-(cis-2,6-dimethylmorpholino)octylcarbamoyl]eseroline](/img/structure/B1676551.png)
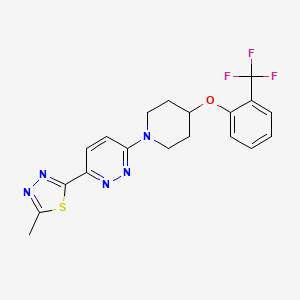
![N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1676553.png)
